2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Procurement Cost Analysis Sourcing Strategy

Sourcing regioisomerically pure intermediates for triketone herbicide programs is a critical supply chain challenge. The specific 2,3,4-substitution pattern of this benzoic acid is essential for the bromination step in tembotrione synthesis; isomeric analogs are non-interchangeable and require costly re-validation. - Enables the patented synthetic route to the HPPD-inhibiting herbicide tembotrione and its analogs. - Supplied with batch-specific NMR and HPLC characterization; REACH-registered (EC 600-786-0) for intermediate use. - Direct esterification yields the key methyl ester building block; avoids toxic solvents and low-yield legacy routes.

Molecular Formula C9H9ClO4S
Molecular Weight 248.68 g/mol
CAS No. 106904-09-0
Cat. No. B1590753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
CAS106904-09-0
Molecular FormulaC9H9ClO4S
Molecular Weight248.68 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C
InChIInChI=1S/C9H9ClO4S/c1-5-7(15(2,13)14)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)
InChIKeyRRFGGUXLGOVPOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid Overview


2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS 106904-09-0) is a white, crystalline benzoic acid derivative featuring chloro, methyl, and methylsulfonyl substituents . With a molecular formula of C₉H₉ClO₄S and a molecular weight of 248.68 g/mol, this compound is commercially available from multiple vendors in standard purities of 95% to 98%, typically with batch-specific analytical characterization (NMR, HPLC) . The compound is registered under REACH (EC 600-786-0) strictly as an intermediate for chemical manufacturing [1].

Why Generic Substitution Fails for 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid


The substitution pattern on the benzene ring of this benzoic acid derivative—chloro at the 2-position, methyl at the 3-position, and methylsulfonyl at the 4-position—is not arbitrary. This specific regiochemistry dictates the steric and electronic environment for subsequent reactions, such as bromination or esterification, which are essential in multi-step syntheses of complex agrochemicals like tembotrione [1]. Isomeric analogs with altered substitution patterns (e.g., 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid) possess fundamentally different physicochemical properties and reactivity profiles, making them non-interchangeable in established synthetic routes . The cost of process re-optimization and validation for a generic alternative typically far exceeds the procurement cost of the specified intermediate, making direct substitution economically and technically prohibitive.

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid: Quantitative Evidence


Cost Efficiency vs. Regioisomer

From a procurement perspective, 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid offers a significant cost advantage over its regioisomer, 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid (CAS 176309-00-5). This price differential is critical for large-scale synthesis projects.

Procurement Cost Analysis Sourcing Strategy

Physical Property Profile vs. Analog

While experimental data is limited, predicted physicochemical properties can guide process development. The predicted boiling point of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid is substantially lower than that of its analog, 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid.

Physicochemical Properties Process Chemistry Purification

Regulatory Clarity: Intermediate Status

The compound is clearly registered with ECHA strictly for "Intermediate Use Only." This classification provides clarity for industrial users regarding its intended purpose and regulatory handling, which is crucial for supply chain compliance. [1]

Regulatory Compliance Supply Chain Management REACH

Applications of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic Acid


Tembotrione Synthesis Intermediate

This compound serves as the crucial starting material for synthesizing the methyl ester derivative, methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate. This ester is then used in a patented, multi-step process to manufacture the commercial herbicide tembotrione, a HPPD inhibitor used in corn production [1]. The specific regiochemistry of the target compound is essential for the subsequent bromination step, which introduces a key functional handle for the final active ingredient. Using a regioisomer would lead to a different and non-herbicidal final product.

Furansulcotrione Analogs Building Block

This compound is a specified raw material in patented methods for preparing furansulcotrione, a derivative of the triketone herbicide class. The preparation involves direct esterification of 2-chloro-3-methyl-4-methylsulfonylbenzoic acid, demonstrating its utility as a versatile building block for generating new agrochemical candidates with potentially improved properties [2].

Ester Derivative Precursor

The carboxylic acid group is readily esterified under standard conditions, as detailed in multiple patent applications. For instance, it can be converted to its methyl ester by refluxing in methanol with an acid catalyst [1]. This ester derivative is a key intermediate in various synthetic pathways, not only for tembotrione but also potentially for other research programs exploring the structure-activity relationship (SAR) around this chemical scaffold.

Process Chemistry Research

The compound is itself the target of ongoing process chemistry research. Patents describe novel methods for its preparation that aim to overcome the limitations of earlier syntheses, which involved highly toxic solvents and low yields (~72%). Newer methods claim to achieve this transformation in a more environmentally friendly manner, making the compound more accessible and sustainable for industrial use [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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